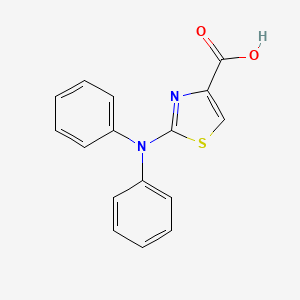
2-(Diphenylamino)-1,3-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenylamine is an organic compound with the formula (C6H5)2NH . It’s a derivative of aniline, consisting of an amine bound to two phenyl groups . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring. Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH).
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “2-(Diphenylamino)-1,3-thiazole-4-carboxylic acid” would depend on its specific structure. Amino acids, which are structurally similar, are known to have high melting points and are soluble in water and ethanol .Scientific Research Applications
Synthesis and Structural Analysis
2-(Diphenylamino)-1,3-thiazole-4-carboxylic acid and its derivatives have been a subject of interest in chemical research, particularly in the synthesis and structural analysis of new compounds. Heydari et al. (2016) demonstrated the synthesis of 2,4,5-trisubstituted thiazole derivatives through the reactions of diphenylamine and benzoyl isothiocyanates, further analyzing their molecular structures via single crystal X-ray diffraction methods (Heydari et al., 2016). Additionally, the synthesis and structural elucidation of various 2-amino-1,3-thiazole-4-carboxylic acid derivatives, displaying significant biological activities, were achieved by Fengyun et al. (2015), offering insights into their potential applications in fields beyond pharmacology (Fengyun et al., 2015).
Biological Activity Studies
The scientific community has also focused on evaluating the biological activities of these compounds, albeit while excluding drug usage and side effects from the scope. Novel pyrazolyl-thiazoles synthesized for their antidiabetic properties were studied by an unnamed author (2020), emphasizing their potential as α-amylase and α-glucosidase inhibiting agents, further supported by structural characterization and in vitro bioassay results (Author, 2020). Similarly, the synthesis of 2-phenyl thiaolidinone substituted benzothiazole-6-carboxylic acid derivatives and their subsequent screening for in vitro anticancer activity presented a valuable contribution to oncological research, with some compounds showing significant activity against specific cancer cell lines (Prabhu et al., 2015).
Miscellaneous Applications
The applications of this compound derivatives also extend to other areas. Dabholkar & Parab (2011) synthesized new dicarboxylic acid derivatives with notable antibacterial and antifungal properties using an environmentally friendly microwave-induced technique, potentially paving the way for new drug candidates (Dabholkar & Parab, 2011). Moreover, Palkar et al. (2017) conducted a comprehensive study involving the design, synthesis, and QSAR studies of novel 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, demonstrating promising antibacterial agents, particularly against specific bacterial strains, while also assessing cytotoxic activity against mammalian cell lines (Palkar et al., 2017).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-(Diphenylamino)-1,3-thiazole-4-carboxylic acid may also interact with various cellular targets, contributing to its biological activity.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been shown to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a range of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
It is known that therapeutic peptides, which are similar in size and complexity, usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives . . These properties may also apply to this compound, affecting its bioavailability.
Result of Action
Based on the broad range of biological activities exhibited by similar compounds , it can be inferred that this compound may have diverse molecular and cellular effects.
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can affect the activity of similar compounds . Therefore, these factors may also influence the action of this compound.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(N-phenylanilino)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c19-15(20)14-11-21-16(17-14)18(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRMRZYXTGHJDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=CS3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-(4-(diethylamino)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2581572.png)
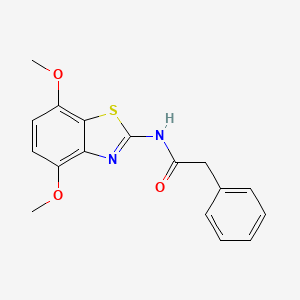
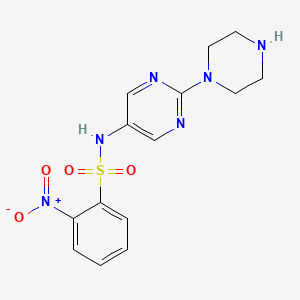
![(R)-6-Chlorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride](/img/structure/B2581577.png)
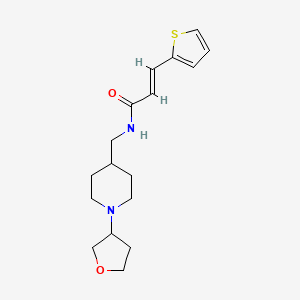

![2-(6-(4-fluorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2581583.png)
![8-Fluorospiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2581584.png)
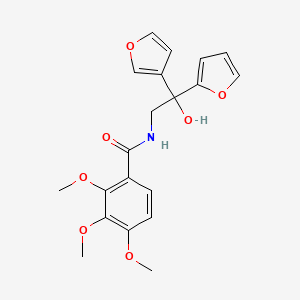
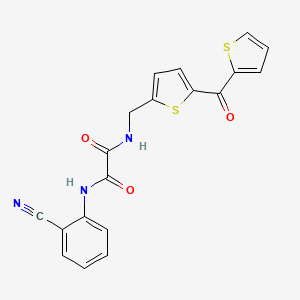
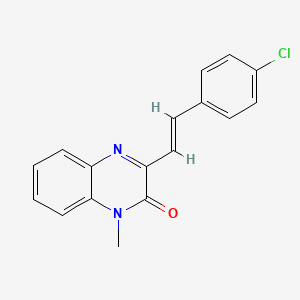
![(Z)-2-cyano-N-(2,4-dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2581591.png)
![N-(3-ethylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2581592.png)
![Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate](/img/structure/B2581593.png)
